Cas no 2229476-23-5 (4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol)

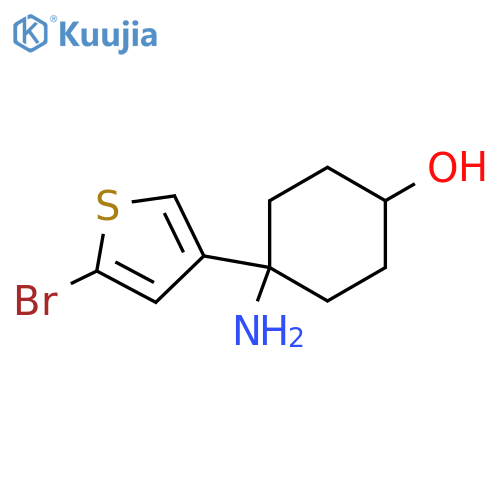

2229476-23-5 structure

商品名:4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol

4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- 4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol

- EN300-1919280

- 2229476-23-5

-

- インチ: 1S/C10H14BrNOS/c11-9-5-7(6-14-9)10(12)3-1-8(13)2-4-10/h5-6,8,13H,1-4,12H2

- InChIKey: LVPYCRRJUFZXSI-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CS1)C1(CCC(CC1)O)N

計算された属性

- せいみつぶんしりょう: 274.99795g/mol

- どういたいしつりょう: 274.99795g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 206

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 74.5Ų

4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1919280-5g |

4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol |

2229476-23-5 | 5g |

$4972.0 | 2023-09-17 | ||

| Enamine | EN300-1919280-0.25g |

4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol |

2229476-23-5 | 0.25g |

$1577.0 | 2023-09-17 | ||

| Enamine | EN300-1919280-1g |

4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol |

2229476-23-5 | 1g |

$1714.0 | 2023-09-17 | ||

| Enamine | EN300-1919280-2.5g |

4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol |

2229476-23-5 | 2.5g |

$3362.0 | 2023-09-17 | ||

| Enamine | EN300-1919280-0.5g |

4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol |

2229476-23-5 | 0.5g |

$1646.0 | 2023-09-17 | ||

| Enamine | EN300-1919280-0.05g |

4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol |

2229476-23-5 | 0.05g |

$1440.0 | 2023-09-17 | ||

| Enamine | EN300-1919280-1.0g |

4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol |

2229476-23-5 | 1g |

$0.0 | 2023-06-02 | ||

| Enamine | EN300-1919280-10g |

4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol |

2229476-23-5 | 10g |

$7373.0 | 2023-09-17 | ||

| Enamine | EN300-1919280-0.1g |

4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol |

2229476-23-5 | 0.1g |

$1508.0 | 2023-09-17 |

4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

2229476-23-5 (4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol) 関連製品

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬